Cas no 1207018-57-2 (methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate)

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a quinoline core substituted with a methyl ester at the 2-position, a methyl group at the 8-position, and a 4-fluorophenylamino moiety at the 4-position, enhancing its structural diversity and reactivity. Its fluorine substitution may improve metabolic stability and binding affinity in biological systems. This scaffold is of interest for the development of kinase inhibitors or antimicrobial agents due to the quinoline framework's known pharmacological properties. The compound is suitable for further derivatization or as a reference standard in analytical studies.
methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate structure
1207018-57-2 structure
Product Name:methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate
CAS No:1207018-57-2
MF:C18H15FN2O2
MW:310.322307825089
CID:5392989
Update Time:2025-08-04

methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-[(4-fluorophenyl)amino]-8-methyl-2-quinolinecarboxylate
    • methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate
    • Inchi: 1S/C18H15FN2O2/c1-11-4-3-5-14-15(20-13-8-6-12(19)7-9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21)
    • InChI Key: NYELCNMYADJPFB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2C)C(NC2=CC=C(F)C=C2)=CC=1C(OC)=O

Experimental Properties

  • Density: 1.286±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 455.2±45.0 °C(Predicted)
  • pka: 4.40±0.50(Predicted)

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Additional information on methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate (CAS No. 1207018-57-2): A Comprehensive Overview

Methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate, a compound with the CAS registry number 1207018-57-2, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic system with a nitrogen atom at position 1. The presence of a methyl group at position 8 and a fluoro-substituted phenyl amino group at position 4 introduces unique electronic and steric properties, making it a versatile molecule for various applications.

The synthesis of methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a drug candidate. The quinoline scaffold is well-known for its pharmacological activity, particularly in anti-inflammatory, antitumor, and antibacterial contexts. Studies have shown that methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents.

In addition to its pharmacological applications, this compound has also been explored in the realm of materials science. Its aromatic system and functional groups make it suitable for use as a building block in the construction of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity and thermal stability, opening new avenues for its use in electronic devices.

The fluorine atom at position 4 of the phenyl ring plays a crucial role in modulating the electronic properties of methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate. Fluorine's electronegativity introduces electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. This property has been exploited in designing drugs with improved pharmacokinetic profiles, ensuring better absorption and distribution within the body.

Recent studies have also highlighted the potential of this compound as an advanced material for energy storage applications. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in battery technologies. Researchers have reported enhanced electrochemical performance when this compound is incorporated into electrode materials, suggesting its role in next-generation energy storage systems.

In conclusion, methyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate (CAS No. 1207018-57-2) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development.

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